1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene
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Overview
Description
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and a cyclohexyl group that is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene depends on its specific interactions with molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure but lacks the cyclohexyl group.
1,3,5-Trimethylbenzene (Mesitylene): Contains three methyl groups on the benzene ring but no cyclohexyl group.
1,2,4-Trimethylbenzene (Pseudocumene): Another trimethylbenzene isomer with different substitution pattern.
Uniqueness
1,3-Dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene is unique due to the presence of the cyclohexyl group with three methyl substituents, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
922512-09-2 |
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Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(1,3,4-trimethylcyclohexyl)benzene |
InChI |
InChI=1S/C17H26/c1-12-8-13(2)10-16(9-12)17(5)7-6-14(3)15(4)11-17/h8-10,14-15H,6-7,11H2,1-5H3 |
InChI Key |
XYISJEFFFJMQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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